2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide
Description
2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide (CAS No. 876717-40-7) is a benzamide derivative featuring a benzoxazole ring and a sulfanyl group. Its molecular formula is C₁₇H₁₅N₃O₃S, with a molecular weight of 341.384 g/mol . The compound’s structure includes a benzamide core linked to a propanoyl chain modified with a 1,3-benzoxazol-2-ylsulfanyl moiety.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N3O3S/c1-10(24-17-20-13-8-4-5-9-14(13)23-17)16(22)19-12-7-3-2-6-11(12)15(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |
InChI Key |
CDOMLMIERIFIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized via the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents, such as thiourea, under basic conditions.
Acylation: The resulting compound is then acylated using propanoyl chloride in the presence of a base like pyridine to form the propanoyl intermediate.
Amidation: Finally, the propanoyl intermediate is reacted with 2-aminobenzamide under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzoxazole ring is known for its bioactivity, which can be enhanced by the presence of the sulfanyl and benzamide groups.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzamide Cores
2.1.1. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide This compound (C₁₂H₁₅NO₂, MW ~205.25 g/mol) shares a benzamide backbone but incorporates a hydroxyl and dimethyl group instead of a benzoxazole-sulfanyl moiety. Its synthesis involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, forming an N,O-bidentate directing group critical for metal-catalyzed C–H bond functionalization . In contrast, the target compound’s benzoxazole and sulfanyl groups may enhance aromatic π-stacking or thiol-mediated interactions, making it more suited for biological targeting or specialized catalysis .
2.1.2. Substituted Benzamides from Peptidomimetic Studies Compounds such as N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 13, ) feature benzamide cores with alkoxy, cyano, or peptide-like substituents. These modifications influence solubility, stereochemistry, and binding affinity, often for drug design applications. For example, cyanomethoxy groups increase polarity, whereas propenyloxy groups introduce unsaturated bonds for further reactivity .
Functional Group Analysis
- Benzoxazole vs. Simple Alkoxy/Hydroxyl Groups : The benzoxazole ring in the target compound provides aromaticity and planarity, enhancing interactions with biological targets (e.g., enzymes) or catalytic surfaces. In contrast, hydroxyl or alkoxy groups (as in and ) prioritize hydrogen bonding or polar interactions .
- Sulfanyl (S–) Group : The sulfanyl moiety can act as a leaving group or participate in redox reactions, distinguishing it from inert alkyl/aryl substituents. This property may facilitate disulfide bond formation or metal-sulfur coordination, relevant in catalysis or drug delivery .
Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide (CAS No. 876717-40-7) is a synthetic organic molecule that incorporates a benzoxazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is characterized by the following features:
- Molecular Formula : C17H15N3O3S
- Molecular Weight : 341.384 g/mol
- IUPAC Name : 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide
This compound features a benzoxazole ring, which is often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzoxazole moiety. Research indicates that derivatives of benzoxazole exhibit selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. For instance, a study demonstrated that certain benzoxazole derivatives significantly inhibited cell proliferation in these cancer types, suggesting their potential as lead compounds for further development in cancer therapy .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzoxazole Derivative A | MCF-7 | 5.0 | |
| Benzoxazole Derivative B | A549 | 3.5 | |
| Benzoxazole Derivative C | PC3 | 4.0 |
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been extensively studied. Compounds similar to 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide have shown activity against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate antibacterial efficacy, indicating their potential use in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity Data
The biological activity of 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide is believed to involve several mechanisms:
- Enzyme Inhibition : The benzoxazole ring may interact with specific enzymes or receptors, inhibiting their activity and disrupting critical cellular processes.
- Induction of Apoptosis : Some studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Case Studies
A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activity. Among these, one derivative exhibited an EC50 value of 0.1 μM in protecting pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis, showcasing significant therapeutic potential for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
